molecular formula C16H19NO2S B299323 N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide

N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B299323
M. Wt: 289.4 g/mol
InChI Key: JGOSEBXYGQNDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide, also known as DIDS, is a chemical compound commonly used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide involves the binding of the compound to the extracellular side of chloride channels and anion transporters. This binding leads to the inhibition of the transport of chloride ions and other anions across the membrane. N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has also been shown to inhibit the activity of some enzymes, including carbonic anhydrase.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has a variety of biochemical and physiological effects. In addition to its role as an inhibitor of chloride channels and anion transporters, N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has been shown to affect the activity of other ion channels, including potassium channels. N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has also been shown to affect the activity of some enzymes, including carbonic anhydrase. In terms of physiological effects, N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has been shown to inhibit the secretion of bicarbonate in the pancreas and to increase the secretion of bicarbonate in the salivary glands.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide in lab experiments is its specificity for chloride channels and anion transporters. This specificity allows researchers to study the role of these channels and transporters in various physiological processes. However, one limitation of using N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is its potential toxicity. N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has been shown to have toxic effects on some cells, and caution should be taken when using this compound in experiments.

Future Directions

There are many future directions for N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide research. One area of interest is the development of new compounds that are more specific and less toxic than N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide. Another area of interest is the use of N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide in the treatment of diseases such as cystic fibrosis, which is caused by a mutation in the CFTR chloride channel. Finally, N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide research may lead to a better understanding of the role of chloride channels and anion transporters in various physiological processes.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide involves the reaction of 2,6-dimethylaniline with chlorosulfonic acid, followed by the reaction of the resulting sulfonic acid with dimethylamine. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has been extensively used in scientific research as an inhibitor of chloride channels and anion transporters. It has been shown to inhibit the activity of a variety of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC). N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide has also been used as a tool to study the transport of anions such as bicarbonate and sulfate across cell membranes.

properties

Product Name

N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-12-8-10-15(11-9-12)20(18,19)17(4)16-13(2)6-5-7-14(16)3/h5-11H,1-4H3

InChI Key

JGOSEBXYGQNDPC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2C)C

Origin of Product

United States

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